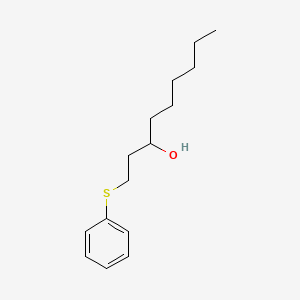
3-Nonanol, 1-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nonanol, 1-(phenylthio)- is an organic compound belonging to the class of alcohols It features a nonanol backbone with a phenylthio group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanol, 1-(phenylthio)- typically involves the reaction of nonanol with thiophenol in the presence of a base. One common method is the use of Grignard reagents, where nonanol is first converted to a Grignard reagent and then reacted with thiophenol to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Nonanol, 1-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Nonanol, 1-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Nonanol, 1-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Nonanol, 1-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Nonanol: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
1-Phenylthio-2-propanol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Phenylthioethanol: Contains a phenylthio group but with an ethanol backbone, leading to different reactivity and applications.
Uniqueness
3-Nonanol, 1-(phenylthio)- is unique due to its specific combination of a nonanol backbone and a phenylthio group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
84547-46-6 |
|---|---|
Fórmula molecular |
C15H24OS |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1-phenylsulfanylnonan-3-ol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-6-9-14(16)12-13-17-15-10-7-5-8-11-15/h5,7-8,10-11,14,16H,2-4,6,9,12-13H2,1H3 |
Clave InChI |
QOWUHFUHIHVYRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCSC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


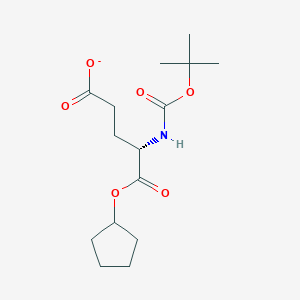
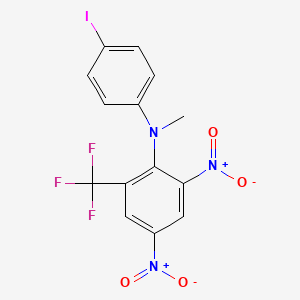
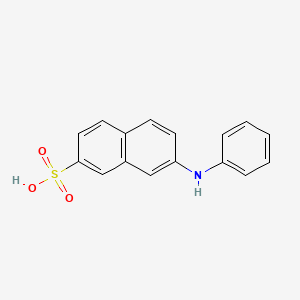
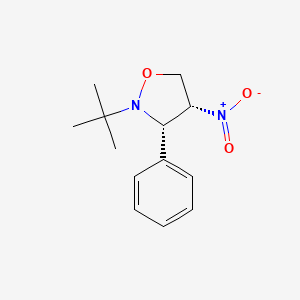
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)

![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)

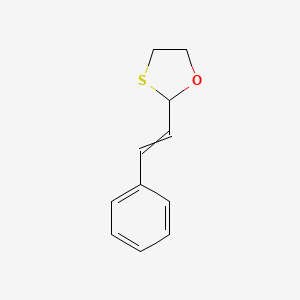
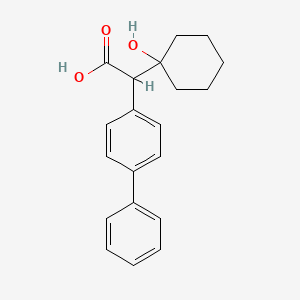

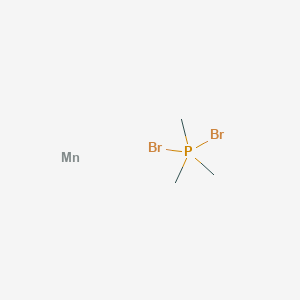
![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
